1-(2-Bromophenoxy)propan-2-one
Description
1-(2-Bromophenoxy)propan-2-one (CAS: 2790-74-1) is a brominated aromatic ketone characterized by a phenoxy group substituted with a bromine atom at the ortho position and a ketone group at the propan-2-one backbone. This compound is notable for its role in organic synthesis, particularly in Sonogashira coupling reactions followed by cyclization to yield 2,3-disubstituted benzo[b]furans . Despite its synthetic utility, commercial availability of the compound has been discontinued , limiting its current use to specialized laboratory syntheses.
Properties
IUPAC Name |
1-(2-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLOXXOYDWKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)propan-2-one typically involves the bromination of phenoxyacetone. One common method is the reaction of phenoxyacetone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the phenoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenoxyacetone derivatives.
Oxidation Reactions: The acetone moiety can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used for substitution reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
1-(2-Bromophenoxy)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The bromophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing reactivity in coupling reactions. In contrast, sulfonyl (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) and trifluoroethoxy groups exhibit stronger electron-withdrawing properties, stabilizing intermediates in catalytic cycles .
- Steric Influence : Halogenated analogues like 1-(5-Chloro-2,3-diiodophenyl)propan-2-one face steric challenges due to bulky iodine atoms, reducing reaction yields compared to less hindered derivatives .
- Synthetic Utility : The target compound’s application in benzo[b]furan synthesis is unique among analogues, which are more commonly employed in catalysis (e.g., sulfonyl derivatives) or as pharmaceutical intermediates (e.g., dimethoxy derivatives) .
2.3 Physical and Spectroscopic Properties
- Melting Points: Limited data is available for the target compound, but analogues like 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one exhibit distinct physical properties (e.g., broad IR absorption at ~3486 cm⁻¹, likely indicative of O-H or sulfonyl stretches) .
- NMR Trends : Methoxy and methyl-substituted derivatives (e.g., 1-(4-Methylphenyl)propan-2-one) show upfield shifts in $ ^1H $ NMR for aromatic protons compared to brominated analogues, reflecting electron-donating effects .
Biological Activity
1-(2-Bromophenoxy)propan-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bromophenoxy group attached to a propan-2-one moiety. The presence of the bromine atom enhances its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its potential to inhibit various pathogenic microorganisms. In one study, the compound demonstrated effective inhibition against a range of bacteria and fungi, suggesting its utility in developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that treatment with this compound led to increased apoptotic cell populations in various cancer cell lines, including melanoma and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Mechanistic Insights
The biological activity of this compound is thought to be mediated through several pathways:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell division .
- Apoptosis Induction : Increased levels of apoptotic markers were observed following treatment, indicating that the compound triggers programmed cell death mechanisms .
- Inhibition of Metastasis : Research suggests that it may inhibit metastatic behavior in cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during metastasis .
Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 15 |
Study 2: Antitumor Activity
In vitro studies on human dermal fibroblasts and adenocarcinoma cell lines showed significant cytotoxic effects at concentrations ranging from 0.5 to 5 μM. The findings are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| IGROV-1 (Ovarian) | 3.5 |
| HT-29 (Colon) | 4.0 |
| A375 (Melanoma) | 2.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
